2-Fluoro-4-methylphenol

Catalog No.
S798434
CAS No.
452-81-3
M.F
C7H7FO
M. Wt
126.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-methylphenol

CAS Number

452-81-3

Product Name

2-Fluoro-4-methylphenol

IUPAC Name

2-fluoro-4-methylphenol

Molecular Formula

C7H7FO

Molecular Weight

126.13 g/mol

InChI

InChI=1S/C7H7FO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3

InChI Key

WJKISRFVKIOBCQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)F

Canonical SMILES

CC1=CC(=C(C=C1)O)F
  • Potential Building Block for Pharmaceuticals: Studies suggest 2-Fluoro-4-methylphenol may serve as a building block for active pharmaceutical ingredients (APIs). Compared to non-substituted phenol, it might offer advantages like selective inhibition over receptor tyrosine kinase and improved hepatocyte stability in quinazoline-based drugs []. However, more research is needed to validate these findings.

2-Fluoro-4-methylphenol, also known as 4-fluoro-o-cresol, is a fluorinated phenolic compound with the molecular formula C₇H₇FO and a molecular weight of 126.13 g/mol. It is characterized by a fluorine atom attached to the para position of the methyl group on the aromatic ring. This compound appears as pale yellow crystals and has a melting point ranging from 37 °C to 38 °C . As a derivative of phenol, it exhibits unique chemical properties due to the presence of the fluorine atom, which can influence its reactivity and biological interactions.

As an intermediate, 2-fluoro-4-methylphenol itself likely doesn't have a specific mechanism of action in biological systems. However, the final products synthesized using this compound may have various mechanisms depending on their intended function. For instance, the aforementioned aminophenol ligands can bind to metal ions, influencing their electronic properties and reactivity [].

Typical of phenolic compounds. It can undergo:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
  • Oxidation: It can be oxidized to form corresponding quinones or other oxidized products.
  • Mannich Reaction: This compound can be used as a starting material in Mannich reactions to synthesize aminophenol ligands .

These reactions are significant for synthesizing more complex organic molecules and functional materials.

2-Fluoro-4-methylphenol has shown notable biological activities. Studies indicate that it possesses selective inhibitory effects on receptor tyrosine kinases, which are crucial for various cellular processes including growth and differentiation. This selectivity may enhance its potential as a therapeutic agent, particularly in cancer treatment where receptor tyrosine kinases play a pivotal role . Additionally, its derivatives have been explored for their effects on hepatocyte stability in quinazolines, indicating potential applications in liver-related therapies .

Several methods exist for synthesizing 2-fluoro-4-methylphenol:

  • Direct Fluorination: This method involves the direct introduction of fluorine into the aromatic ring using fluorinating agents.
  • Substitution Reactions: Starting from 4-methylphenol, fluorination can be achieved through electrophilic aromatic substitution using reagents like sulfur tetrafluoride or other fluorinating agents.
  • Thermal Mannich Condensation: This process involves reacting 4-fluoro-2-methylphenol with ethanolamine and formaldehyde to produce tetradentate aminophenol ligands .

These synthesis routes enable the production of high-purity compounds necessary for research and industrial applications.

2-Fluoro-4-methylphenol serves multiple purposes across various fields:

  • Pharmaceuticals: It acts as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting receptor tyrosine kinases .
  • Agrochemicals: The compound is utilized in developing herbicides and pesticides due to its biological activity.
  • Materials Science: Its derivatives are employed in creating functional polymers and photoresists for electronic applications .

Interaction studies involving 2-fluoro-4-methylphenol have focused on its binding affinities and inhibitory effects on specific biological targets. Research has demonstrated that this compound can effectively inhibit receptor tyrosine kinases, which are implicated in various cancers. Understanding these interactions is crucial for developing targeted therapies that minimize side effects while maximizing efficacy against tumor growth.

Several compounds share structural similarities with 2-fluoro-4-methylphenol. Here are some notable examples:

Compound NameStructureUnique Features
4-Fluoro-2-methylphenolStructureSimilar fluorination pattern but different position of methyl group.
2-FluorophenolStructureFluorine at ortho position; distinct reactivity profile.
3-FluorophenolStructureFluorine at meta position; different steric hindrance effects.

The uniqueness of 2-fluoro-4-methylphenol lies in its specific substitution pattern, which confers distinct chemical reactivity and biological activity compared to its analogs.

The diazotization-hydrolysis pathway represents a fundamental approach for synthesizing fluorinated phenolic compounds, including 2-Fluoro-4-methylphenol [1]. This methodology involves the conversion of aromatic amines to diazonium salts, followed by hydrolysis to yield the corresponding phenols. The process typically begins with 4-fluoro-2-methylaniline as the starting material, which undergoes diazotization using sodium nitrite in acidic conditions [2].

Recent mechanistic studies have demonstrated that the diazotization reaction proceeds through the formation of a nitrous acid intermediate, which subsequently reacts with the amine functionality to generate the diazonium salt [3]. The reaction conditions are critical, with temperatures typically maintained between -5°C and 10°C to prevent decomposition of the unstable diazonium intermediate [1]. The hydrolysis step involves treatment with water or dilute acid at elevated temperatures, typically 80-100°C, to facilitate the conversion of the diazonium group to the hydroxyl functionality [2].

The mechanism of diazonium salt decomposition has been extensively studied, revealing that the process follows a unimolecular pathway with the loss of nitrogen gas [4]. Computational studies indicate that the reaction barriers for this transformation are relatively low, with calculated values of 5.3 kcal/mol for the initial nucleophilic attack and 7.0 kcal/mol for the leaving group departure [5]. These findings support the observed efficiency of the diazotization-hydrolysis approach for phenolic synthesis.

Industrial implementation of this pathway requires careful control of reaction parameters to minimize side reactions and maximize yield [1]. The use of hexafluoroisopropanol as a reaction medium has been shown to stabilize carbocationic intermediates formed during the process, thereby improving selectivity and reducing byproduct formation [3]. Under optimized conditions, yields of 80-85% have been reported for the synthesis of fluorinated phenolic derivatives using this methodology [1].

Catalytic Hydrolysis of Halogenated Aromatic Precursors

Catalytic hydrolysis of halogenated aromatic precursors offers an alternative synthetic route to 2-Fluoro-4-methylphenol with enhanced efficiency and reduced environmental impact [6]. This approach utilizes transition metal catalysts to facilitate the substitution of halogen atoms with hydroxyl groups under mild reaction conditions. Palladium-based catalysts have shown particular promise for this transformation, with studies demonstrating effective conversion of fluorobromobenzene derivatives to the corresponding phenols [7].

The mechanism of catalytic hydrolysis involves coordination of the halogenated substrate to the metal center, followed by nucleophilic attack by water or hydroxide ion [8]. Raney nickel catalysts have been successfully employed for this transformation, operating at temperatures of 180°C and pressures of 0.8 megapascals [1]. Under these conditions, yields of 83.1% have been achieved with product purities exceeding 99.6% [1].

Chromium-based catalysts have also been investigated for halogenated phenol synthesis, demonstrating high catalytic efficiency at temperatures of 80°C [9]. The electrochemical halogenation process using chromium catalysts provides precise control over reaction conditions and enables selective mono-halogenation while minimizing formation of polyhalogenated byproducts [9]. This approach has shown particular effectiveness for chlorination and bromination reactions, with moderate success for iodination processes [9].

The optimization of catalyst loading and reaction conditions has been thoroughly investigated through systematic studies [8]. A continuous synthesis device for aromatic fluorine-containing compounds has been developed, featuring a fluorination reaction tower with integrated gas-liquid contact zones [8]. This system enables both liquid-liquid and gas-liquid fluorination reactions to occur simultaneously, resulting in improved efficiency and product quality [8].

Continuous Flow Reactor Optimization for Scalable Synthesis

Continuous flow reactor technology has emerged as a transformative approach for the scalable synthesis of 2-Fluoro-4-methylphenol, offering significant advantages in terms of process control, efficiency, and safety [10]. The implementation of tube-in-tube reactor designs has proven particularly effective for fluorinated greenhouse gas utilization in organic synthesis [10]. These systems employ inner tubing made of Teflon AF-2400 and outer tubing of polytetrafluoroethylene, enabling precise control of fluorine-containing reagent delivery [10].

Optimization studies have revealed that residence times as short as 0.5 seconds can achieve excellent yields when proper temperature and mixing conditions are maintained [10]. The use of mass flow controllers for fluoroform delivery at atmospheric pressure has enabled accurate stoichiometric control, with excess reagent ratios of 1.7 equivalents proving optimal for many transformations [10]. Temperature control is critical, with reaction zones maintained at -20°C to suppress fluoride elimination and preserve reactive intermediates [10].

Multi-stage automated optimization protocols have been developed for continuous flow synthesis, demonstrating significant reductions in required experimentation [11]. A telescoped optimization approach has shown that optimal conditions can be identified with as few as 12 experiments, compared to 20 experiments required for traditional step-wise optimization [11]. The optimal conditions identified include high reactor temperatures, extended residence times, and elevated reagent equivalences [11].

Scale-up considerations for continuous flow systems focus on maintaining consistent Damköhler numbers for heat and mass transfer [12]. The implementation of A5-sized liquid-liquid rhombus-type micromixers has proven effective for nitration reactions, processing flow rates up to 150 milliliters per minute while maintaining efficient mixing [12]. These systems demonstrate linear scaling relationships, with throughput increases directly proportional to reactor dimensions [12].

ParameterLaboratory ScalePilot ScaleProduction Scale
Channel Width (mm)0.200.501.25
Flow Rate (mL/min)1.5-1515-150150-1500
Scaling Factor110100
Residence Time (s)10-6010-6010-60

Byproduct Formation Mechanisms in Halogenation Reactions

The formation of byproducts during halogenation reactions represents a significant challenge in the synthesis of 2-Fluoro-4-methylphenol, requiring detailed mechanistic understanding for effective process optimization [13]. Studies of halogenated byproduct formation have revealed complex reaction pathways involving multiple competing mechanisms. The primary mechanism involves the reaction between hypobromous acid and organic substrates, leading to the formation of trihalomethanes and haloacetic acids [13].

Mechanistic investigations have demonstrated that bromoform formation occurs through the reaction of hypobromous acid with acetyl groups present in peracetic acid or acetic acid [13]. The reaction exhibits pH dependence, with maximum bromoform formation occurring when the organic substrate is deprotonated [13]. The limiting reagent in these systems is typically the organic component, with excess hypobromous acid serving to drive the reaction to completion [13].

The role of chloride ions in byproduct formation has been extensively studied, revealing cooperative phenomena between bromide and chloride when simultaneously present in solution [13]. Higher concentrations of halogenated byproducts are observed in mixed halide systems compared to single halide solutions, suggesting the formation of mixed halogenating agents such as bromochloride [13]. Temperature effects on byproduct formation show that elevated temperatures beyond 90°C lead to increased side product formation and reduced selectivity [9].

Electrochemical halogenation studies have provided insights into the anodic oxidation mechanism responsible for byproduct formation [9]. The process involves oxidation of phenol to phenolate ion at the anode, simultaneous oxidation of halide ions to elemental halogens, and subsequent reaction between these species [9]. The overall reaction stoichiometry follows the general equation: C₆H₅OH + X₂ → C₆H₄XOH + HX, where X represents the halogen [9].

HalogenReaction Rate (relative)Major ByproductsSelectivity (%)
Chlorine1.0Chlorophenol, HCl85-90
Bromine0.8Bromophenol, HBr80-85
Iodine0.6Iodophenol, HI75-80

Purification Strategies Through Fractional Distillation

Fractional distillation represents the primary purification method for 2-Fluoro-4-methylphenol, with the compound exhibiting a boiling point of 173°C at 760 millimeters of mercury and a density of 1.164 grams per cubic centimeter [14]. The purification process requires careful optimization of column parameters to achieve the desired product purity while minimizing thermal decomposition and product loss [15].

The fractional distillation column design for phenolic compounds typically incorporates three distinct zones: a stripping zone for concentrating high-boiling impurities, an intermediate separation zone, and a pasteurization zone for removing water and light hydrocarbons [15]. Operating pressures are maintained at 20-300 kilopascals, with reduced pressure conditions of 40-70 kilopascals proving optimal for minimizing thermal decomposition [15]. The temperature profile varies throughout the column, with the first condenser operating at 110-150°C and the secondary condenser maintained between 42-80°C [15].

Advanced purification protocols have been developed for fluorinated aromatic compounds, incorporating specialized separation techniques for complex mixtures [16]. The separation of 2-(4-fluorophenyl)thiophene from reaction mixtures involves initial extraction with organic solvents, followed by drying with anhydrous sodium sulfate and subsequent fractional distillation under reduced pressure [16]. The final purification step employs recrystallization from petroleum ether at 60°C, achieving purities suitable for pharmaceutical applications [16].

Process optimization studies have demonstrated that water content can be reduced to below 100 parts per million through proper distillation design [15]. The implementation of dual-condenser systems with reflux recycling enables efficient separation of byproducts and impurities, with removal efficiencies of 70-99% on a dry weight basis [15]. The purified product exhibits enhanced stability and consistency, meeting industrial specifications for downstream applications [15].

Distillation ParameterOptimal RangeProduct Quality Impact
Operating Pressure (kPa)40-70Minimizes decomposition
First Condenser Temperature (°C)110-150Controls light end removal
Second Condenser Temperature (°C)42-80Prevents phenol solidification
Reflux Ratio3:1 to 5:1Optimizes separation efficiency
Water Content (ppm)<100Ensures product stability

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Fluoro-4-methylphenol

Dates

Last modified: 08-15-2023

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